Beaucage reagent

Beschreibung

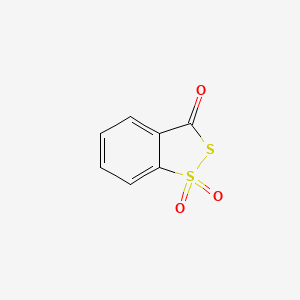

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dioxo-1λ6,2-benzodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDOLRSMWHVKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388381 | |

| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66304-01-6 | |

| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3H-1,2-Benzodithiol-3-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3H-1,2-benzodithiol-3-one 1,1-dioxide, a critical reagent in synthetic organic chemistry, most notably for the sulfurization step in the solid-phase synthesis of oligonucleotide phosphorothioates. This document details the multi-step synthetic pathway, including granular experimental protocols and characterization data for the key intermediates and the final product.

Overview of the Synthetic Pathway

The synthesis of 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as Beaucage's reagent, is a five-step process commencing with 2-amino-3-methylbenzoic acid. The overall workflow involves the formation of a disulfide intermediate, which is subsequently reduced to a thiol. This thiol undergoes cyclization, followed by oxidation to yield the final product.

The Beaucage Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a pivotal sulfur-transfer agent in the field of nucleic acid chemistry. Its primary and most critical application is in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, a class of therapeutic molecules with significant potential in antisense therapy and other drug development endeavors. This guide provides an in-depth overview of the physical and chemical properties of the this compound, detailed experimental protocols for its synthesis and application, and visual representations of the key chemical processes involved.

Core Physical and Chemical Properties

The this compound is a white, crystalline solid with a distinct odor. It is soluble in many organic solvents but is known to decompose in the presence of bases. Its stability in solution, particularly on automated DNA synthesizers, can be limited.

Quantitative Data Summary

For ease of reference, the key quantitative physical and chemical properties of the this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₄O₃S₂ | [1] |

| Molecular Weight | 200.2 g/mol | [1] |

| Melting Point | 100-104 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Storage Temperature | 0-8 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound and its application in the preparation of phosphorothioate oligonucleotides.

Synthesis of the this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)

The this compound is prepared through the oxidation of its precursor, 3H-1,2-benzodithiol-3-one. The following protocol is a general guide based on established chemical principles.

Materials:

-

3H-1,2-benzodithiol-3-one

-

Trifluoroperoxyacetic acid (prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hexanes

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Preparation of Trifluoroperoxyacetic Acid: In a fume hood, cautiously add trifluoroacetic anhydride dropwise to a stirred suspension of concentrated hydrogen peroxide in dichloromethane, maintained at 0 °C in an ice bath. Safety Note: This reaction is exothermic and should be performed with extreme care.

-

Oxidation Reaction: Dissolve 3H-1,2-benzodithiol-3-one in dichloromethane in a separate round-bottom flask and cool the solution in an ice bath.

-

Slowly add the freshly prepared trifluoroperoxyacetic acid solution to the solution of 3H-1,2-benzodithiol-3-one with continuous stirring, while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from a mixture of dichloromethane and hexanes to yield pure 3H-1,2-benzodithiol-3-one 1,1-dioxide as a white crystalline solid.

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The this compound is employed in the sulfurization step of the standard phosphoramidite (B1245037) solid-phase oligonucleotide synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside attached

-

Phosphoramidite monomers (A, C, G, T/U)

-

Activator solution (e.g., tetrazole or a derivative)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing agent (for standard phosphodiester linkages)

-

This compound solution (typically 0.05 M in acetonitrile)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Acetonitrile (anhydrous)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Automated Synthesis Cycle for a Phosphorothioate Linkage:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking agent. The support is then washed with acetonitrile.

-

Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the support-bound nucleoside. The support is subsequently washed with acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The support is then washed with acetonitrile.

-

Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treating the support with the this compound solution. A typical reaction time is 30 seconds to 4 minutes, depending on the specific nucleosides and synthesizer. The support is then washed with acetonitrile.

-

Cycle Repetition: Steps 1-4 are repeated for each subsequent monomer to be added to the growing oligonucleotide chain. For a standard phosphodiester linkage, the sulfurization step is replaced with an oxidation step (e.g., using an iodine solution).

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate (B84403) protecting groups are removed by treatment with a cleavage and deprotection solution at elevated temperature.

-

Purification: The crude phosphorothioate oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Chemistry: Diagrams and Mechanisms

To further elucidate the role of the this compound, the following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Solid-phase synthesis cycle for a phosphorothioate oligonucleotide.

Caption: Proposed mechanism of sulfurization of a phosphite triester.

Conclusion

The this compound remains a cornerstone in the synthesis of modified oligonucleotides for therapeutic and research applications. Its efficient sulfur-transfer capabilities have enabled the large-scale production of phosphorothioate analogues with enhanced nuclease resistance, a critical attribute for in vivo applications. While challenges related to its stability in solution exist, careful handling and optimized protocols allow for its successful and widespread use. This guide provides a foundational understanding of the this compound's properties and applications, serving as a valuable resource for scientists and professionals in the field of drug development and nucleic acid chemistry.

References

An In-Depth Technical Guide to the Beaucage Reagent: Application in Phosphorothioate Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Beaucage reagent, a critical tool in the synthesis of phosphorothioate (B77711) oligonucleotides. This class of modified nucleic acids is central to the development of antisense therapeutics and other molecular biology applications due to its enhanced nuclease resistance. This document details the chemical properties, a step-by-step experimental protocol for its use, and a comparative analysis with other sulfurizing agents.

Core Properties of the this compound

The this compound, chemically known as 3H-1,2-Benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfur-transfer agent. Its primary application is in the conversion of phosphite (B83602) triester linkages to phosphorothioate triesters during solid-phase oligonucleotide synthesis.

| Property | Value |

| CAS Number | 66304-01-6 |

| Molecular Formula | C₇H₄O₃S₂ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 3H-1,2-Benzodithiol-3-one 1,1-dioxide |

| Appearance | Crystalline solid |

| Solubility | Soluble in anhydrous acetonitrile |

The Phosphoramidite (B1245037) Synthesis Cycle for Phosphorothioate Oligonucleotides

The synthesis of phosphorothioate oligonucleotides via the phosphoramidite method is a cyclical process performed on an automated solid-phase synthesizer. The this compound is introduced in the sulfurization step, which replaces the standard oxidation step used for the synthesis of natural phosphodiester linkages.[1]

References

Spectroscopic Profile of Beaucage Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide), a pivotal sulfurizing agent in oligonucleotide synthesis. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by explicit experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | CDCl₃ | 8.08 | d | 8.0 |

| 7.40 | d | 7.4 | ||

| 7.13 | t | 7.7 | ||

| ¹³C | CDCl₃ | 172.6 | - | - |

| 138.9 | - | - | ||

| 137.0 | - | - | ||

| 134.7 | - | - | ||

| 130.8 | - | - | ||

| 124.4 | - | - | ||

| 123.6 | - | - |

Note: ³¹P NMR data for the this compound itself is not typically reported as it does not contain a phosphorus atom. Its application lies in sulfurizing phosphorus-containing compounds, and ³¹P NMR is used to monitor the progress of this reaction.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |

| IT-TOF | [M+Na]⁺ | C₇H₄O₃S₂Na | 222.9500 |

Table 3: Infrared (IR) Spectroscopy Data

| Sample Phase | Wavenumber (cm⁻¹) | Interpretation |

| Nujol Mull | ~1700 | C=O stretch |

| ~1350-1150 | S=O stretch (sulfone) | |

| ~800-600 | C-S stretch | |

| ~3100-3000 | Aromatic C-H stretch | |

| ~1600-1450 | Aromatic C=C stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

-

NMR Spectrometer (e.g., 300 MHz or 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard pulse sequence for ¹H acquisition (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer's probe to the ¹³C frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the this compound and confirm its elemental composition.

Materials:

-

This compound

-

HPLC-grade methanol (B129727) or acetonitrile

-

Formic acid (for enhancing ionization, optional)

-

Vials and syringes

-

High-Resolution Mass Spectrometer (e.g., IT-TOF, Orbitrap, or FT-ICR)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound (approximately 1 mg/mL) in methanol or acetonitrile.

-

If necessary, add a small amount of formic acid (0.1% v/v) to the solution to promote protonation.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source to electrospray ionization (ESI) in positive or negative ion mode. For this compound, positive mode is often used.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Ensure the instrument resolution is set to a high value (e.g., >10,000).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the this compound (e.g., [M+H]⁺ or [M+Na]⁺).

-

Determine the exact mass of this peak.

-

Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a specified tolerance (typically < 5 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound.

Materials:

-

This compound

-

Potassium bromide (KBr) or Nujol (mineral oil)

-

Agate mortar and pestle

-

Pellet press or salt plates (KBr or NaCl)

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of dry KBr powder (about 100-200 mg) in an agate mortar.

-

Add a very small amount of the this compound (about 1-2 mg).

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound.

An In-depth Technical Guide to the Beaucage Reagent in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. Among the most critical modifications is the introduction of phosphorothioate (B77711) linkages, which confer nuclease resistance to therapeutic oligonucleotides, thereby enhancing their in vivo stability. The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, has been a widely utilized sulfurizing agent for this purpose.[1][2][3][4][5][6] This technical guide provides a comprehensive review of the this compound, including its mechanism of action, experimental protocols, and a comparative analysis with other sulfurizing agents.

Introduction to Phosphorothioate Oligonucleotides and the Role of the this compound

Phosphorothioate oligonucleotides are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1] This modification renders the internucleotide linkage resistant to degradation by nucleases, a critical feature for antisense oligonucleotides and siRNAs used in therapeutic applications.[7] The synthesis of these modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[7] In this process, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting unstable phosphite (B83602) triester is converted to a stable phosphorothioate triester. This conversion is accomplished using a sulfurizing agent, with the this compound being a prominent choice.[1][7]

The this compound is favored for its high efficiency and rapid reaction kinetics in sulfurizing the phosphite triester linkage.[4][8] However, it also presents challenges, most notably its limited stability in solution when loaded onto an automated DNA synthesizer.[1][4][5]

Mechanism of Action

The sulfurization reaction using the this compound involves the transfer of a sulfur atom to the trivalent phosphite triester intermediate, converting it to a pentavalent phosphorothioate triester. The this compound acts as an electrophilic sulfur source. The lone pair of electrons on the phosphorus atom of the phosphite triester attacks one of the sulfur atoms of the this compound, leading to the formation of the more stable phosphorothioate linkage.

Caption: Mechanism of sulfurization by the this compound.

Experimental Protocols

The following protocols are generalized methodologies for the use of the this compound in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, the scale of the synthesis, and the nature of the oligonucleotide (DNA or RNA).

3.1. Reagent Preparation

-

Reagent: 3H-1,2-Benzodithiol-3-one 1,1-dioxide (this compound)

-

Solvent: Anhydrous acetonitrile (B52724)

-

Concentration: A 0.05 M solution is typically used.[1][8][9]

-

Procedure:

3.2. Automated Solid-Phase Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Sulfurization/Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester (sulfurization) or a native phosphodiester (oxidation).

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

3.3. Sulfurization Step

-

Following the coupling step, the this compound solution is delivered to the synthesis column.

-

Reaction Time:

3.4. Post-Synthesis Workup

After the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then typically purified by HPLC.

Performance and Quantitative Data

The efficiency of the this compound has been compared to other sulfurizing agents. The following tables summarize key performance data.

Table 1: Comparison of Sulfurizing Reagents for DNA Synthesis

| Reagent | Typical Concentration | Typical Reaction Time | Sulfur Transfer Efficiency | Key Advantages | Key Disadvantages |

| This compound | 0.05 M[8][9] | 30 - 240 s[8][9] | >99%[8] | High efficiency, fast reaction[4] | Limited stability in solution on synthesizer[1][4][5] |

| DDTT | 0.05 M | 60 s[5] | High | Improved stability over this compound[1] | More expensive |

| PADS | 0.2 M | 60 - 120 s[10] | >99.6%[10] | Inexpensive, suitable for large scale[10] | Requires co-solvent (e.g., 3-picoline)[10] |

| EDITH | 0.05 M[8] | 30 s[8] | >99%[8] | Stable in solution[8] | - |

| DtsNH | 0.05 M[8] | 30 - 60 s[8] | >98%[8] | Stable in solution[8] | Less effective for longer sequences at lower concentrations[8] |

Table 2: Comparison of this compound and DDTT for RNA Synthesis

| Reagent | Phosphoramidite Type | Concentration | Sulfurization Time | Coupling Efficiency |

| This compound | U-TOM | 0.05 M | 240 s | Similar to DDTT with longer time[1] |

| DDTT | U-TOM | 0.05 M | 60 - 120 s | High[1] |

| This compound | U-TBDMS | 0.05 M | 240 s | Similar to DDTT[1] |

| DDTT | U-TBDMS | 0.05 M | 60 - 240 s | High[1] |

Note: DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione), PADS (Phenylacetyl Disulfide), EDITH (3-Ethoxy-1,2,4-dithiazolidin-5-one), DtsNH (1,2,4-Dithiazolidine-3,5-dione).

Advantages and Disadvantages

Advantages:

-

High Efficiency: The this compound provides high sulfurization efficiency, typically exceeding 99%.[8]

-

Fast Kinetics: It reacts rapidly with the phosphite triester, allowing for short cycle times in automated synthesis.[4][8]

-

Commercial Availability: It is widely available from various chemical suppliers.[8]

Disadvantages:

-

Limited Solution Stability: The primary drawback of the this compound is its poor stability in acetonitrile solution once placed on a DNA synthesizer.[1][4][5][11] This can lead to inconsistent performance.[10]

-

Suboptimal for RNA Synthesis: It may exhibit sluggish kinetics for the sulfurization of RNA, requiring longer reaction times compared to some other reagents.[1][5]

-

Byproduct Formation: The cyclic sulfoxide (B87167) byproduct formed during the reaction can be a potent oxidizing agent, potentially leading to undesired side reactions.[10]

-

Cost: While widely used, it can be more expensive than some alternatives, especially for large-scale synthesis.[10]

Alternatives to the this compound

Several alternative sulfurizing reagents have been developed to address the limitations of the this compound.

-

DDTT (Sulfurizing Reagent II): Offers improved stability in solution and better performance for RNA sulfurization.[1][4][5]

-

PADS (Phenylacetyl Disulfide): A more economical option for large-scale synthesis.[10]

-

Xanthane Hydride (3-Amino-1,2,4-dithiazole-5-thione): This reagent is noted for not producing oxidizing byproducts.[2]

-

EDITH and DtsNH: These reagents are also effective and exhibit good stability in solution.[8]

Caption: Comparison of this compound with its alternatives.

Conclusion

The this compound has been an invaluable tool in the synthesis of phosphorothioate oligonucleotides, enabling significant advancements in antisense and siRNA technologies. Its high efficiency and rapid reaction kinetics have made it a popular choice for many years. However, its limitations, particularly its poor stability in solution on automated synthesizers and less optimal performance for RNA sulfurization, have spurred the development of alternative reagents. For researchers and drug development professionals, the choice of sulfurizing agent will depend on the specific application, scale of synthesis, and the nature of the oligonucleotide being synthesized. While the this compound remains a viable option, newer reagents like DDTT and PADS offer significant advantages in terms of stability and cost-effectiveness, respectively, and should be considered for optimal results in oligonucleotide synthesis.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3H-1,2-Benzodithiol-3-one 1,1-Dioxide [myskinrecipes.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Beaucage Reagent: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfurizing agent extensively utilized in the solid-phase synthesis of oligonucleotides. Its primary application lies in the creation of phosphorothioate (B77711) linkages, a critical modification in the development of antisense therapeutic drugs and other modified nucleic acids due to the enhanced nuclease resistance it imparts. While a valuable tool in nucleic acid chemistry, the this compound necessitates careful handling due to its specific chemical properties and potential hazards. This guide provides an in-depth overview of the safety and handling precautions required for its use in a laboratory setting.

Core Safety and Hazard Information

The this compound is a white solid with a characteristic stench. All operations involving this reagent should be conducted in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile/butadiene rubber), and safety goggles, must be worn at all times to prevent skin and eye contact.[2][3]

Hazard Identification:

-

Primary Hazards: The primary hazards are associated with its potential for stench and the general risks of handling fine chemical solids.[1]

-

Inhalation: Avoid inhaling dust.[1]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[1][2]

-

Ingestion: Avoid ingestion.[1]

Physical and Chemical Properties

A summary of the key quantitative data for the this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 66304-01-6 | [1] |

| Molecular Formula | C₇H₄O₃S₂ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| Appearance | White Solid | [1] |

| Odor | Stench | [1] |

| Melting Point | 102 - 107 °C (215.6 - 224.6 °F) | [1] |

| Flash Point | Not available | [1] |

| Solubility | Soluble in acetonitrile (B52724) | [5][6] |

| Stability | Stable in acetonitrile solution in a silanized amber bottle.[5][6] Relatively poor stability in solution once installed on a DNA synthesizer.[5][6][7] |

Experimental Protocols and Handling Procedures

Storage and Stability

Proper storage is crucial to maintain the reagent's efficacy and ensure safety.

-

Long-term Storage: For long-term storage, the solid reagent should be kept in a tightly closed container in a dry and well-ventilated place.[1] Refrigeration is recommended to maintain product quality.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[8]

-

Solution Stability: The this compound is quite stable in acetonitrile solution when stored in a silanized amber bottle.[5][6] However, it exhibits limited stability once the solution is installed on a DNA synthesizer.[5][6][7] For this reason, it is often recommended to prepare fresh solutions for synthesis.

Incompatible Materials

To prevent hazardous reactions, the this compound should not be stored with or exposed to:

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of the this compound, from receipt to disposal.

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed:

-

Spill: For a solid spill, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1] Ensure adequate ventilation.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.

-

Eye Contact: If the reagent comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: If dust is inhaled, move the individual to fresh air.

-

Fire: In case of a fire involving the this compound, use appropriate extinguishing media such as dry chemical, carbon dioxide, water spray, or foam.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[1]

Disposal of Waste

All waste containing the this compound, including unused reagent, contaminated materials, and reaction byproducts, must be treated as hazardous waste.[1]

Quenching Procedure for Excess this compound:

While a specific, validated quenching protocol for the this compound is not widely published, a general procedure for the deactivation of reactive thiolating agents can be adapted. This should be performed in a chemical fume hood with appropriate PPE.

-

Dilution: Dilute the waste material containing the this compound with a non-reactive solvent like acetonitrile.

-

Neutralization: Slowly and cautiously add a solution of sodium hypochlorite (B82951) (bleach) with stirring. The bleach will oxidize the sulfur-containing compounds. The addition should be done in small portions to control any potential exothermic reaction.

-

Verification: After the addition is complete, stir the mixture for several hours to ensure complete neutralization. The absence of the characteristic stench can be an indicator of successful quenching, but analytical verification is recommended if possible.

-

Final Disposal: The neutralized mixture should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]

Decontamination of Glassware:

All glassware that has been in contact with the this compound should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a bleach solution, followed by a thorough washing with soap and water.

Conclusion

The this compound is an indispensable tool in the synthesis of modified oligonucleotides. By adhering to the stringent safety and handling precautions outlined in this guide, researchers can safely harness its capabilities while minimizing risks to themselves and the environment. A thorough understanding of its properties, potential hazards, and proper disposal methods is paramount for its responsible use in the laboratory.

References

- 1. US8058448B2 - Processes and reagents for sulfurization of oligonucleotides - Google Patents [patents.google.com]

- 2. glenresearch.com [glenresearch.com]

- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 5. CA2561741C - Processes and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.nd.edu [chemistry.nd.edu]

Solubility of the Beaucage Reagent in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the Beaucage reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide) in common organic solvents. The this compound is a critical sulfurizing agent in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, a class of therapeutic molecules with applications in antisense therapy and RNA interference.[1][2][3][4][5] Understanding its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and for the large-scale production of these important drug candidates.[6][7]

Core Concepts and Applications

The this compound facilitates the conversion of internucleotide phosphite (B83602) triester linkages to phosphorothioate triesters during solid-phase oligonucleotide synthesis.[3] This modification confers nuclease resistance to the oligonucleotide, enhancing its stability and bioavailability in biological systems.[3][4] A notable example of a drug synthesized using this chemistry is Fomivirsen, an antisense oligonucleotide.[3]

Below is a diagram illustrating the logical workflow from the application of the this compound to its role in drug development.

Quantitative Solubility Data

The solubility of the this compound has been determined in several common organic solvents. The data is summarized in the table below. It is important to note that while soluble in acetonitrile (B52724), the stability of the this compound in this solvent is limited, with precipitation observed after prolonged storage.[6]

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ≥ 80 mg/mL | 25 |

| Acetonitrile (CH₃CN) | 41.05 | ~10 mg/mL (1 g/100 mL) | Not Specified |

| Acetonitrile (CH₃CN) | 41.05 | 0.05 M (~10 mg/mL) | Not Specified |

| Toluene (C₇H₈) | 92.14 | 25 mg/mL (2.5%) | Not Specified |

Note: The solubility in acetonitrile is sufficient for its common application in oligonucleotide synthesis, where it is typically used at a concentration of 0.05 M.[6] However, for large-scale synthesis, its "not optimal" solubility and stability are important considerations.[6][7]

Experimental Protocol for Solubility Determination

The following is a standardized "shake-flask" method for determining the solubility of a solid compound like the this compound in an organic solvent. This method is widely accepted and provides reliable equilibrium solubility data.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., Acetonitrile, Dichloromethane, THF)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 μm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the this compound to a series of vials. The excess solid should be visually apparent.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or add a magnetic stir bar and place on a stirrer.

-

Agitate the mixtures at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.2 μm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of the this compound of known concentrations.

-

Determine the concentration of the this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining the solubility of the this compound.

References

Theoretical Perspectives on the Beaucage Reagent Reaction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides, particularly those containing phosphorothioate (B77711) (PS) linkages, is a cornerstone of modern therapeutic and diagnostic development. These analogues, which exhibit enhanced resistance to nuclease degradation, are central to the advancement of antisense therapies, siRNAs, and aptamers. The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfur-transfer agent pivotal to the creation of these critical phosphorothioate linkages.[1] It is widely employed in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis to convert the unstable P(III) phosphite (B83602) triester intermediate into a stable P(V) phosphorothioate triester.[2]

This technical guide provides an in-depth examination of the this compound's reaction pathway. While comprehensive theoretical and computational studies detailing the precise energetics and transition states of this specific reaction are not extensively available in peer-reviewed literature, this document outlines the widely accepted mechanistic pathway based on established principles of phosphorus chemistry and experimental data. It further presents quantitative performance data, typical experimental protocols, and visual diagrams to elucidate the logical and chemical workflows involved.

The Role of Sulfurization in the Phosphoramidite Synthesis Cycle

To understand the function of the this compound, it is essential to place it within the context of the automated solid-phase phosphoramidite synthesis cycle. This cycle is a four-step process that sequentially adds nucleotide monomers to a growing oligonucleotide chain attached to a solid support. The sulfurization step is a critical alternative to oxidation, defining the nature of the phosphate (B84403) backbone.

The four primary steps are:

-

Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.

-

Coupling: The activation of a new phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group, forming a phosphite triester linkage.

-

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 oligomers).

-

Oxidation or Sulfurization: The conversion of the unstable phosphite triester (P(III)) to a stable phosphate triester (P(V)) using an oxidizing agent (like iodine) or a sulfurizing agent like the this compound. This step is crucial for the stability of the internucleotide linkage for subsequent cycles.

The following diagram illustrates this fundamental workflow.

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

Proposed Reaction Pathway for the this compound

The core of the this compound's function is the electrophilic transfer of a sulfur atom to the nucleophilic P(III) center of the phosphite triester. Although specific transition state energies have not been published, the mechanism is widely proposed to proceed via a two-step sequence involving a phosphonium (B103445) intermediate.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the trivalent phosphorus atom of the phosphite triester attacking one of the electrophilic sulfur atoms of the this compound's dithiole ring. This attack is the rate-determining step. The phosphorus atom acts as a soft nucleophile, readily attacking the soft sulfur atom. This leads to the cleavage of the S-S bond within the reagent and the formation of a highly reactive, transient phosphonium thiolate intermediate.

Step 2: Intermediate Collapse and Product Formation The unstable intermediate rapidly collapses. The thiolate anion attacks the carbonyl carbon, leading to the formation of the thermodynamically stable phosphorothioate triester (P=S bond) and a non-reactive, stable byproduct derived from the this compound. This second step is fast and irreversible, driving the reaction to completion.

The diagram below outlines this proposed mechanistic pathway.

Caption: Proposed mechanism of sulfurization by the this compound.

Quantitative Data Summary

While theoretical energetic data is lacking, extensive experimental work has quantified the performance of the this compound. The following table summarizes key operational parameters and efficiency metrics derived from published studies.

| Parameter | Value | Substrate | Notes | Reference |

| Sulfurization Efficiency | >98-99% per step | DNA | Determined by ³¹P NMR and anion-exchange HPLC. | [3] |

| Standard Concentration | 0.05 M | N/A | In Acetonitrile (B52724) (CH₃CN). | [3][4] |

| Typical Reaction Time | 30 - 60 seconds | DNA | Effective for routine synthesis of phosphorothioate DNA. | [3] |

| Typical Reaction Time | > 240 seconds | RNA | RNA phosphites are sterically more hindered and less reactive, requiring longer sulfurization times. | |

| Stability | Stable as solid | N/A | Can be stored indefinitely as a crystalline solid at room temperature. | [5] |

| Solution Stability | Limited | N/A | Decomposes in solution on a synthesizer, especially on non-silanized surfaces. | [5] |

Experimental Protocols

The following section provides a generalized methodology for the sulfurization step using the this compound during automated solid-phase oligonucleotide synthesis. This protocol is intended as a guide and may require optimization based on the specific synthesizer, nucleoside sequence, and scale.

Objective: To convert the internucleotide phosphite triester linkage to a phosphorothioate triester linkage.

Materials:

-

Reagent: this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide).

-

Solvent: Anhydrous acetonitrile (CH₃CN).

-

Apparatus: Automated DNA/RNA synthesizer with silanized reagent bottles.

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene support with the first nucleoside attached.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.05 M solution of the this compound in anhydrous acetonitrile.

-

Work in a dry environment to minimize moisture contamination.

-

The solution should be stored in a silanized amber glass bottle to prevent degradation catalyzed by glass or metallic surfaces. Due to limited stability once dissolved, fresh solutions are recommended for optimal performance.[5]

-

-

Synthesizer Setup:

-

Prime the appropriate reagent lines on the synthesizer with the this compound solution.

-

Program the synthesis cycle to replace the standard iodine oxidation step with the sulfurization step. The sulfurization step should occur before the capping step in some protocols to maximize efficiency.[4]

-

-

Execution of the Sulfurization Step (within the automated cycle):

-

Following the coupling step, the synthesis column is washed with acetonitrile to remove any unreacted phosphoramidite and activator.

-

The 0.05 M this compound solution is delivered to the synthesis column and allowed to react with the solid support-bound oligonucleotide.

-

Contact Time:

-

For DNA synthesis: A contact time of 30 to 60 seconds is typically sufficient.[3]

-

For RNA synthesis: A longer contact time (e.g., 4 minutes or more) is often required due to the lower reactivity of RNA phosphite triesters.

-

-

Following the reaction, the column is thoroughly washed with acetonitrile to remove the sulfurization byproducts and any unreacted reagent.

-

The synthesis cycle then proceeds to the next step (typically capping, followed by deblocking for the subsequent cycle).

-

-

Quality Control:

-

Upon completion of the full oligonucleotide synthesis, the product is cleaved from the support, deprotected, and analyzed.

-

The efficiency of sulfurization can be assessed using techniques such as ³¹P NMR spectroscopy (absence of phosphodiester signals) and mass spectrometry.[3]

-

Conclusion

The this compound remains a highly effective and widely used tool for the synthesis of phosphorothioate oligonucleotides. Its reaction with phosphite triesters proceeds via a well-understood, though not computationally detailed, mechanism involving nucleophilic attack by phosphorus on an electrophilic sulfur atom. Experimental data confirm its high efficiency (>98%) and rapid kinetics, particularly for DNA synthesis. While its solution-state stability presents a minor operational challenge, proper handling and fresh reagent preparation ensure reliable and high-yield synthesis of therapeutically relevant oligonucleotide analogues. Future theoretical studies employing Density Functional Theory (DFT) or other computational methods would be invaluable to precisely map the reaction's energy profile, elucidate the exact transition state structures, and provide a deeper, quantitative understanding of this fundamentally important reaction in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of Beaucage Reagent in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely utilized sulfurizing agent in the solid-phase synthesis of oligonucleotides.[1][2][3] Its primary function is to convert the internucleotidic phosphite (B83602) triester linkage to a phosphorothioate (B77711) triester. This modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, confers nuclease resistance to the resulting oligonucleotide, a critical attribute for therapeutic applications such as antisense therapy and RNA interference.[4][5] The this compound is favored for its high efficiency and rapid reaction kinetics in DNA synthesis.[2][6]

Mechanism of Action

During oligonucleotide synthesis via the phosphoramidite (B1245037) method, the this compound is introduced after the coupling step. The phosphite triester intermediate reacts with the this compound, which acts as a sulfur-transfer agent. The reaction proceeds via a nucleophilic attack of the phosphorus on the sulfur atom of the reagent, leading to the formation of the desired phosphorothioate triester and a byproduct. This sulfurization step replaces the traditional oxidation step (using iodine and water) that would otherwise form a natural phosphodiester linkage.[4]

Data Presentation

The efficiency of sulfurization using the this compound can be influenced by several factors, including reaction time, the type of nucleic acid (DNA or RNA), and the specific phosphoramidite monomers used. Below is a summary of typical reaction conditions and performance compared to other common sulfurizing reagents.

| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |

| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s[1][6] | 0.05 M for 4 min[6] | High efficiency, fast reaction time.[2] | Limited stability in solution on the synthesizer, may not have optimal kinetics for RNA sulfurization.[1][2][6] |

| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[2] | 0.05 M for 4-6 min[6] | Improved performance and stability over this compound, especially for RNA.[2][6] | More recent, may be less established in some protocols. |

| PADS | Phenylacetyl Disulfide | 0.2 M for 15 min | - | Cost-effective for large-scale synthesis. | Slower reaction time compared to this compound. |

| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30-60s[7] | - | Effective at low concentrations and short reaction times.[7] | Less commonly cited than Beaucage or DDTT. |

| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.05 M for 30-60s[7] | - | Similar efficacy to EDITH.[7] | Less commonly cited than Beaucage or DDTT. |

Experimental Protocols

Preparation of this compound Solution (0.05 M in Acetonitrile)

Materials:

-

This compound (solid)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Silanized amber glass bottle

Procedure:

-

Ensure the silanized amber glass bottle is clean and completely dry.

-

Weigh the appropriate amount of this compound. For a 0.05 M solution, this is typically 1 gram of reagent per 100 mL of acetonitrile.[2][8]

-

Transfer the weighed this compound into the silanized bottle.

-

Add the calculated volume of anhydrous acetonitrile to the bottle.

-

Seal the bottle tightly and gently swirl until the reagent is completely dissolved.

-

The solution should be stored in the silanized amber bottle to improve stability.[2] Note that the reagent has limited long-term stability once in solution on a DNA synthesizer.[1][2]

Standard Protocol for Sulfurization in Automated Oligonucleotide Synthesis

This protocol assumes a standard automated solid-phase oligonucleotide synthesis cycle (detritylation, coupling, capping, and oxidation/sulfurization).

Procedure:

-

Detritylation: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Sulfurization:

-

Following the coupling and capping steps, the prepared 0.05 M this compound solution is delivered to the synthesis column.[6]

-

The reaction is allowed to proceed for the specified time:

-

-

Washing: The synthesis column is thoroughly washed with anhydrous acetonitrile to remove excess reagent and byproducts.

-

The cycle is repeated for the subsequent addition of the next base in the sequence.

Mandatory Visualizations

Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle incorporating the sulfurization step.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]

- 5. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

Application of Beaucage Reagent for RNA Phosphorothioate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of phosphorothioate (B77711) (PS) linkages into RNA oligonucleotides is a critical modification in the development of therapeutic nucleic acids, conferring nuclease resistance and improving pharmacokinetic properties. The Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, has historically been a widely used sulfurizing agent for the synthesis of these modified oligonucleotides. This document provides detailed application notes and protocols for the use of the this compound in RNA phosphorothioate synthesis, including comparisons with other sulfurizing agents and quantitative data on its efficiency.

Introduction

Phosphorothioate oligonucleotides are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This modification renders the internucleotidic linkage chiral and more resistant to nuclease degradation, a key attribute for in vivo applications.[1][3] The most common method for synthesizing phosphorothioate oligonucleotides is through solid-phase phosphoramidite (B1245037) chemistry, where the sulfurization step is critical for achieving high-yield and high-purity products.[4][5]

The this compound is a highly efficient sulfur-transfer reagent that has been extensively used for this purpose.[3][6] However, its application in RNA synthesis can present challenges, such as suboptimal reaction kinetics and limited stability in solution on automated synthesizers.[1][3] This document aims to provide a comprehensive guide to the use of the this compound for RNA phosphorothioate synthesis, including detailed protocols and a comparative analysis with alternative reagents.

Mechanism of Action

During solid-phase oligonucleotide synthesis, after the coupling of a phosphoramidite monomer to the growing chain, a phosphite (B83602) triester linkage is formed. The sulfurization step involves the conversion of this unstable P(III) species to a more stable P(V) phosphorothioate triester. The this compound facilitates this by acting as an efficient sulfur donor.

Sulfurization of a phosphite triester using the this compound.

Comparative Performance of Sulfurizing Reagents

The choice of sulfurizing reagent significantly impacts the efficiency and purity of phosphorothioate RNA synthesis. While the this compound is effective, other reagents like 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) have been developed to address some of its limitations, particularly for RNA synthesis.[1][7]

| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |

| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05M for 60-240s[7] | 0.05M for 4 min[7] | High efficiency, fast reaction time.[3][6] | Limited stability in solution on the synthesizer; may have suboptimal kinetics for RNA sulfurization.[1][3] |

| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05M for 60s[7] | 0.05M for 4-6 min[7] | Improved performance and stability over this compound, especially for RNA synthesis.[1][7] | More expensive than some alternatives. |

| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30s[6] | - | Stable in solution, efficient at low concentrations.[6] | - |

| PADS | Phenylacetyl disulfide | - | - | Cost-effective for large-scale synthesis.[8] | Requires pyridine (B92270) as a solvent.[4] |

Experimental Data: this compound vs. DDTT for RNA Synthesis

The following table summarizes the coupling efficiency of phosphorothioate RNA synthesis using this compound and DDTT with different phosphoramidite protecting groups and sulfurization times. Data indicates that DDTT can be more efficient, especially with shorter sulfurization times for TBDMS-protected RNA phosphoramidites.[1]

| Sulfurizing Reagent | Concentration | Sulfurization Time (seconds) | RNA Phosphoramidite | Average Coupling Efficiency (%) |

| This compound | 0.05M | 240 | U-TOM | Similar to DDTT[1] |

| This compound | 0.05M | 240 | U-TBDMS | Performed well[1] |

| This compound | 0.05M | < 240 | U-TBDMS | Lower efficiency[1] |

| DDTT | 0.05M | 60-240 | U-TOM | Suitable[1] |

| DDTT | 0.05M | 60-240 | U-TBDMS | Performed well[1] |

Note: The data is compiled from a comparative study. "Similar to DDTT" indicates that with a longer sulfurization time, this compound achieved results comparable to DDTT.

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)

-

Anhydrous acetonitrile (B52724) (ACN)

-

Silanized amber glass bottle

Procedure:

-

Ensure all glassware is dry and, if possible, silanized to improve the stability of the reagent solution.[7]

-

Weigh the appropriate amount of this compound to prepare a 0.05 M solution in anhydrous acetonitrile.

-

Dissolve the reagent completely in the required volume of anhydrous acetonitrile in the silanized amber glass bottle.

-

Store the solution under an inert atmosphere (e.g., argon) and protect it from light. Due to its limited stability on the synthesizer, it is recommended to prepare the solution fresh.[3]

Solid-Phase Synthesis of Phosphorothioate RNA

This protocol outlines the key steps in an automated solid-phase synthesis cycle for incorporating a phosphorothioate linkage using the this compound.

Workflow for solid-phase RNA phosphorothioate synthesis.

Procedure on an Automated Synthesizer:

-

Detritylation: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next RNA phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT).

-

Sulfurization:

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

The cycle is repeated until the desired full-length RNA sequence is assembled.

Cleavage, Deprotection, and Purification

Materials:

-

Ammonium hydroxide/methylamine (AMA) or other suitable deprotection solution

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS group removal

-

HPLC system (Ion-Exchange or Reverse-Phase)

Procedure:

-

Cleavage and Base Deprotection: After synthesis, the solid support is treated with a deprotection solution such as AMA to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

2'-Hydroxyl Deprotection: For TBDMS-protected RNA, the silyl (B83357) groups are removed using a fluoride-containing reagent like TEA·3HF.

-

Purification: The crude phosphorothioate RNA is purified by HPLC. Ion-exchange HPLC is often used to separate the full-length product from shorter failure sequences.[1] Reversed-phase HPLC can be employed to separate diastereomers if a single phosphorothioate linkage is present.[5]

-

Analysis: The purity and identity of the final product are confirmed by techniques such as ESI-mass spectrometry and ³¹P NMR.[1]

Conclusion

The this compound is a potent sulfurizing agent for the synthesis of phosphorothioate RNA. While it offers high efficiency, its limited stability in solution and potentially slower kinetics for RNA sulfurization compared to newer reagents like DDTT should be considered.[1][3] For optimal results, fresh solutions of the this compound should be used, and a sulfurization time of at least 4 minutes is recommended for RNA synthesis. Careful optimization of the synthesis cycle and post-synthesis purification are crucial for obtaining high-quality phosphorothioate RNA for research and therapeutic applications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. polyorginc.com [polyorginc.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Step-by-step guide for amide thionation with Beaucage reagent

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of an amide to a thioamide is a crucial transformation in organic synthesis, granting access to a class of compounds with significant applications in medicinal chemistry and materials science. While various thionating agents are available, this guide focuses on a widely used and effective reagent for this purpose. Initial investigation into the use of Beaucage's reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) for general amide thionation reveals that its primary application is as a sulfurizing agent in oligonucleotide synthesis.[1][2] Detailed protocols for the thionation of simple amides using Beaucage's reagent are not extensively documented in the scientific literature.

Therefore, these application notes provide a detailed, step-by-step guide for amide thionation using the well-established and closely related Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Lawesson's reagent is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides, offering reliable and reproducible results.[3]

1. Reagent Overview: Lawesson's Reagent

-

IUPAC Name: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

-

CAS Number: 19172-47-5

-

Molecular Formula: C₁₄H₁₄O₂P₂S₄

-

Molar Mass: 404.45 g/mol

-

Appearance: Pale yellow solid

-

Solubility: Soluble in many organic solvents such as toluene (B28343), xylene, and dichloromethane.

2. Reaction Mechanism

The thionation of an amide using Lawesson's reagent proceeds through a mechanism involving the dissociation of the Lawesson's reagent dimer into a reactive dithiophosphine ylide. This intermediate then reacts with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[3]

Caption: Reaction mechanism of amide thionation with Lawesson's reagent.

3. Experimental Protocols

The following protocols provide a general framework for the thionation of amides using Lawesson's reagent. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Thionation

This protocol is suitable for a wide range of primary, secondary, and tertiary amides.

Materials:

-

Amide

-

Lawesson's Reagent (0.5-1.0 equivalents)

-

Anhydrous toluene (or other suitable high-boiling solvent like xylene)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Under an inert atmosphere, add Lawesson's reagent (typically 0.55 equivalents for a mono-amide) to the solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110°C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to isolate the pure thioamide.

Protocol 2: Microwave-Assisted Thionation

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Amide

-

Lawesson's Reagent

-

Microwave-safe reaction vessel with a stirrer

-

Appropriate solvent (e.g., toluene, THF)

Procedure:

-

Reaction Setup: In a microwave-safe vessel, combine the amide and Lawesson's reagent in a suitable solvent.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-30 minutes).

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

4. Quantitative Data

The following table summarizes typical reaction conditions and yields for the thionation of various amides with Lawesson's reagent. Please note that these are representative examples, and optimal conditions may vary.

| Amide Substrate | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzamide | 0.5 | Toluene | 110 | 4 | ~90 |

| N-Methylbenzamide | 0.5 | Toluene | 110 | 3 | ~95 |

| N,N-Dimethylbenzamide | 0.5 | Xylene | 140 | 6 | ~85 |

| Acetamide | 0.5 | Toluene | 110 | 5 | ~80 |

| Lactam (e.g., γ-Butyrolactam) | 0.5 | Toluene | 110 | 2 | >90 |

5. Safety Precautions

Lawesson's reagent and the thionation reaction itself require careful handling due to potential hazards.

-

Toxicity and Odor: Lawesson's reagent has a strong, unpleasant odor and is harmful if swallowed, inhaled, or in contact with skin. The reaction can also produce volatile and foul-smelling byproducts.

-

Handling:

-

Always handle Lawesson's reagent in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

-

Reaction Conditions:

-

Reactions are typically performed under an inert atmosphere to prevent the formation of unwanted side products.

-

Use anhydrous solvents, as Lawesson's reagent can react with water.

-

-

Waste Disposal:

-

Quench any residual Lawesson's reagent and reactive byproducts with an oxidizing agent like sodium hypochlorite (B82951) (bleach) solution before disposal.

-

Dispose of all chemical waste according to institutional and local regulations.

-

6. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a thioamide using Lawesson's reagent.

References

Application Notes and Protocols for Efficient Oligonucleotide Sulfurization using Beaucage Reagent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage reagent, for the efficient sulfurization of phosphite (B83602) triester linkages in automated solid-phase oligonucleotide synthesis. This modification is critical for the development of phosphorothioate (B77711) oligonucleotides (PS-oligos), a key class of therapeutic molecules.

Introduction

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone of an oligonucleotide creates a phosphorothioate linkage. This modification confers increased resistance to nuclease degradation, a desirable property for many therapeutic applications, including antisense oligonucleotides and siRNAs. The this compound is a widely utilized sulfur-transfer agent due to its high efficiency and rapid reaction kinetics.[1][2] However, its performance is dependent on optimal concentration, reaction time, and handling, particularly concerning its limited stability in solution on a synthesizer.[1][3]

Data Presentation: this compound in Oligonucleotide Sulfurization

The following table summarizes the key parameters for efficient sulfurization using the this compound for both DNA and RNA oligonucleotides.

| Parameter | DNA Oligonucleotides | RNA Oligonucleotides | Key Considerations |

| Reagent Concentration | 0.05 M in anhydrous acetonitrile (B52724) | 0.05 M in anhydrous acetonitrile | Higher concentrations do not significantly improve efficiency and may increase cost. Use of silanized glassware is recommended to improve solution stability.[4][5] |

| Reaction Time | 30 - 240 seconds | ~4 minutes | RNA synthesis generally requires longer sulfurization times for high efficiency.[3][5] Shorter times (e.g., 30s) have been shown to be effective for DNA.[4] |

| Sulfurization Efficiency | >99% | >98-99% | Efficiency can be sequence-dependent, with purine-rich sequences sometimes being more difficult to sulfurize.[1] |

| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | The presence of water can lead to the formation of undesired phosphodiester linkages. |

| Stability on Synthesizer | Limited | Limited | The this compound has relatively poor stability in solution once installed on a DNA synthesizer.[1][3] Freshly prepared solutions are recommended. |

Experimental Protocols

This section details the methodology for the preparation of the this compound solution and its application within a standard automated solid-phase oligonucleotide synthesis cycle.

Preparation of 0.05 M this compound Solution

Materials:

-

This compound (solid)

-

Anhydrous acetonitrile

-

Silanized amber glass bottle suitable for the DNA synthesizer

Procedure:

-

Ensure all glassware is dry and free of contaminants.

-

In a clean, dry environment, weigh the appropriate amount of this compound. To prepare a 0.05 M solution, dissolve 1 g of this compound in 100 mL of anhydrous acetonitrile.[1]

-

Transfer the anhydrous acetonitrile to the silanized bottle containing the this compound.

-

Agitate the solution gently until the this compound is completely dissolved.

-

Install the bottle on the designated port of the DNA synthesizer.

Note: Due to the limited stability of the this compound in solution on the synthesizer, it is recommended to use a freshly prepared solution for optimal results.[1][3]

Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The following protocol outlines the key steps in a typical automated synthesis cycle for incorporating a phosphorothioate linkage.

Synthesis Cycle:

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, such as dichloroacetic or trichloroacetic acid in an appropriate solvent.[6]

-

Coupling: The next phosphoramidite (B1245037) monomer, activated by a reagent like 1H-tetrazole, is coupled to the de-protected 5'-hydroxyl group of the growing oligonucleotide chain.[7]

-

Sulfurization:

-

The prepared 0.05 M this compound solution is delivered to the synthesis column containing the support-bound oligonucleotide.

-

The reaction is allowed to proceed for the optimized duration:

-

The synthesizer then purges the column of the sulfurizing reagent.

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of n-1 shortmer sequences.[7] It is crucial to perform the capping step after sulfurization to avoid premature oxidation of the phosphite linkage.[4]

-

Cycle Repetition: The cycle of de-blocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using standard procedures (e.g., treatment with concentrated ammonium (B1175870) hydroxide).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of phosphorothioate oligonucleotides.

Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Caption: Conversion of phosphite triester to phosphorothioate triester.

References